(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
(2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, including halogenation, nitration, and amination reactions. The starting materials often include 2-chloro-4,5-difluorophenyl compounds, which undergo a series of chemical transformations to introduce the nitro and phenethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
(2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorophenol: Shares the difluorophenyl group but lacks the nitro and phenethylamino groups.
2-Chloro-4,5-difluorobenzoic acid: Contains a carboxylic acid group instead of the piperazino and methanone groups.
Uniqueness
The uniqueness of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE lies in its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C25H23ClF2N4O3 |
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Molecular Weight |
500.9 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23ClF2N4O3/c26-20-16-22(28)21(27)15-19(20)25(33)31-12-10-30(11-13-31)18-6-7-24(32(34)35)23(14-18)29-9-8-17-4-2-1-3-5-17/h1-7,14-16,29H,8-13H2 |
InChI Key |
UAEALGCZJKDYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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